

In-Depth Technical Guide: Research Applications of CAS Number 63675-87-6

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Compound of Interest

Compound Name: LY88074 Trimethyl ether

Cat. No.: B052465

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Compound Identification

CAS Number: 63675-87-6

Chemical Name: [6-methoxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl]-(4-

methoxyphenyl)methanone

Synonyms: LY88074 Trimethyl ether

Executive Summary

This technical guide provides a comprehensive overview of the research applications of the compound identified by CAS number 63675-87-6, also known as LY88074 Trimethyl ether. This molecule belongs to the class of 2-phenyl-3-aroylbenzothiophenes and is structurally related to the well-known Selective Estrogen Receptor Modulator (SERM), Raloxifene. Research, primarily documented in patent literature from Eli Lilly and Company, indicates its potential as a therapeutic agent for the management of estrogen-deficient conditions, specifically osteoporosis and hyperlipidemia. This document details the presumed mechanism of action, summarizes potential quantitative outcomes based on structurally similar compounds, outlines relevant experimental protocols, and provides visualizations of the associated signaling pathways and experimental workflows.



Mechanism of Action: Selective Estrogen Receptor Modulation

LY88074 Trimethyl ether is presumed to act as a Selective Estrogen Receptor Modulator (SERM). SERMs exhibit tissue-specific estrogenic and anti-estrogenic effects. This dual activity is crucial for their therapeutic profile, allowing them to mimic the beneficial effects of estrogen in certain tissues while antagonizing its potentially harmful effects in others.

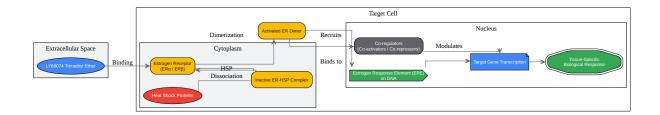
- In Bone: It is hypothesized to act as an estrogen agonist, promoting bone formation and inhibiting bone resorption. This action helps in maintaining or increasing bone mineral density (BMD), thereby reducing the risk of fractures associated with osteoporosis.
- In the Cardiovascular System: The compound is suggested to have a positive impact on lipid metabolism, similar to estrogen's effects. This includes the potential to lower serum cholesterol levels, which is a significant factor in cardiovascular health.
- In Uterine and Breast Tissue: Like other SERMs developed for osteoporosis, it is expected to
 exhibit anti-estrogenic effects in the uterus and breast, thereby avoiding the increased risk of
 certain cancers associated with estrogen replacement therapy.

The tissue-selective activity of SERMs is attributed to several factors, including the differential expression of estrogen receptor subtypes (ER α and ER β) in various tissues, the specific conformation the receptor adopts upon ligand binding, and the subsequent recruitment of coactivator or co-repressor proteins.

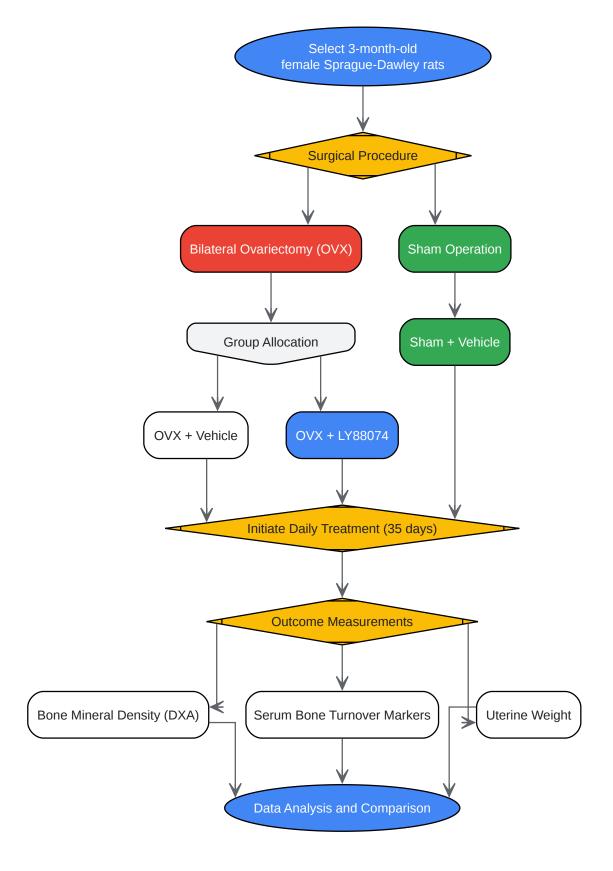
Signaling Pathway

The primary signaling pathway modulated by **LY88074 Trimethyl ether** is the estrogen receptor signaling pathway. As a SERM, it competitively binds to estrogen receptors, leading to tissue-specific downstream effects.









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